![molecular formula C9H7BrN2O2 B2631816 7-Bromo-6-methoxyquinazolin-4(3H)-one CAS No. 1698027-08-5](/img/structure/B2631816.png)
7-Bromo-6-methoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-methoxyquinazolin-4(3H)-one is a chemical compound with the molecular formula C9H7BrN2O2 . It has a molecular weight of 255.068 .
Synthesis Analysis
The synthesis of 7-Bromo-6-methoxyquinazolin-4(3H)-one involves the reaction of methyl 2-amino-4-bromo-5-methoxybenzoate with acetic acid and formamidine in ethanol at 80°C for 3 hours under an inert atmosphere . The reaction mixture is then quenched with saturated aqueous sodium bicarbonate, concentrated, and extracted with dichloromethane . The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product .Molecular Structure Analysis
The molecular structure of 7-Bromo-6-methoxyquinazolin-4(3H)-one consists of a quinazolinone core with a bromine atom at the 7-position and a methoxy group at the 6-position .Physical And Chemical Properties Analysis
7-Bromo-6-methoxyquinazolin-4(3H)-one has a density of 1.8±0.1 g/cm3 . It has a boiling point of 469.0±35.0 °C at 760 mmHg . The flash point is 237.4±25.9 °C . The exact mass is 253.969086 .Scientific Research Applications
Synthesis and Chemical Modification
7-Bromo-6-methoxyquinazolin-4(3H)-one serves as a key intermediate in the synthesis of various compounds with potential pharmaceutical applications. Researchers have focused on optimizing the synthesis process to improve yield and purity, which is crucial for the subsequent development of drug candidates. For instance, Nishimura and Saitoh (2016) introduced a telescoping process to synthesize a closely related compound, 5-bromo-2-methylamino-8-methoxyquinazoline, reducing isolation processes and increasing total yield by 18% while maintaining purity, thus contributing to quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016). This improvement in synthesis efficiency can have direct implications for compounds like 7-Bromo-6-methoxyquinazolin-4(3H)-one, facilitating its use in drug discovery and development.
Role in Drug Discovery
Compounds derived from 7-Bromo-6-methoxyquinazolin-4(3H)-one are crucial intermediates in the discovery of new drugs. For example, derivatives have been identified as key intermediates for vandetanib, an antagonist of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), highlighting the compound's relevance in developing cancer therapies (Li Rong-dong, 2011). Moreover, the modification of such intermediates into novel compounds with potential biological activities further underscores the significance of 7-Bromo-6-methoxyquinazolin-4(3H)-one in medicinal chemistry and drug development processes.
Advancements in Chemical Reactions
The application of 7-Bromo-6-methoxyquinazolin-4(3H)-one extends into the development of novel chemical reactions and methodologies. For instance, Fedoryak and Dore (2002) explored the photochemistry of a photolabile protecting group for carboxylic acids based on a related structure, 8-bromo-7-hydroxyquinoline, demonstrating greater efficiency and utility in biological contexts (Fedoryak & Dore, 2002). Such research not only expands the utility of bromo-methoxyquinazolinones in synthetic chemistry but also opens new avenues for their application in biological and pharmaceutical sciences.
Contributions to Anticancer Research
The exploration of 7-Bromo-6-methoxyquinazolin-4(3H)-one derivatives in anticancer research represents a significant area of application. Zhang, Yao, and Liu (2017) described the synthesis of halofuginone hydrobromide, an effective drug against Eimeria in poultry, from a compound closely related to 7-Bromo-6-methoxyquinazolin-4(3H)-one, showcasing the potential of such intermediates in developing treatments for diseases beyond cancer, including parasitic infections (Zhang, Yao, & Liu, 2017).
Safety And Hazards
The safety data indicates that 7-Bromo-6-methoxyquinazolin-4(3H)-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
properties
IUPAC Name |
7-bromo-6-methoxy-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFPFHZAGXVDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-methoxyquinazolin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.